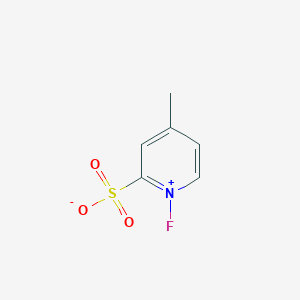

N-Fluoro-4-methylpyridinium-2-sulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-4-methylpyridin-1-ium-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c1-5-2-3-8(7)6(4-5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLMNRIAOUVXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C=C1)F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372042 | |

| Record name | 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147540-88-3 | |

| Record name | 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-Fluoro-4-methylpyridinium-2-sulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and applications of N-Fluoro-4-methylpyridinium-2-sulfonate, a versatile and reactive electrophilic fluorinating agent. As a zwitterionic N-F reagent, it offers unique properties and has garnered interest in the field of organic synthesis, particularly in the preparation of fluorinated molecules for pharmaceutical and agrochemical applications. This document, intended for researchers and professionals in drug development, details the scientific principles and practical methodologies associated with this compound.

Introduction: The Significance of Electrophilic Fluorination and N-F Reagents

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Consequently, the development of efficient and selective fluorination methods is a cornerstone of modern medicinal chemistry. Electrophilic fluorination, which involves the transfer of a formal "F+" equivalent to a nucleophilic substrate, has emerged as a powerful strategy for the synthesis of organofluorine compounds.[2]

Among the arsenal of electrophilic fluorinating agents, N-F reagents have gained prominence due to their stability, ease of handling, and tunable reactivity compared to hazardous alternatives like elemental fluorine.[3] this compound belongs to the class of zwitterionic N-fluoropyridinium salts, which are noted for their efficacy in various fluorination reactions.[4]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the precursor, 4-methylpyridinium-2-sulfonate, followed by direct fluorination.

Step 1: Synthesis of the Precursor, 4-Methylpyridinium-2-sulfonate

The synthesis of the zwitterionic precursor, 4-methylpyridinium-2-sulfonate, begins with the commercially available 2-amino-4-methylpyridine. The synthetic pathway involves a diazotization reaction followed by sulfonation.

Diagram of the Synthesis of 4-Methylpyridinium-2-sulfonate

Caption: Synthetic pathway for 4-methylpyridinium-2-sulfonate.

Detailed Experimental Protocol for the Synthesis of 4-Methylpyridine-2-sulfonic acid:

This protocol is adapted from established procedures for the synthesis of pyridinesulfonic acids from the corresponding aminopyridines.

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-methylpyridine in dilute sulfuric acid and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

-

-

Sulfonation (Sandmeyer-type Reaction):

-

In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Isolation:

Step 2: Fluorination of 4-Methylpyridinium-2-sulfonate

The final step involves the direct fluorination of the pyridinium sulfonate precursor using a dilute mixture of fluorine gas in an inert gas.

Diagram of the Fluorination of 4-Methylpyridinium-2-sulfonate

Caption: Fluorination of the zwitterionic precursor.

Detailed Experimental Protocol for Fluorination:

Caution: This reaction involves the use of elemental fluorine, which is highly toxic and reactive. This procedure should only be carried out by trained personnel in a specialized laboratory with appropriate safety equipment, including a well-ventilated fume hood and materials resistant to fluorine.

-

Reaction Setup:

-

In a fluoropolymer (e.g., FEP or PFA) reaction vessel equipped with a gas inlet, a gas outlet, a low-temperature thermometer, and a magnetic stirrer, suspend or dissolve 4-methylpyridinium-2-sulfonate in a suitable anhydrous solvent such as acetonitrile.

-

Cool the reaction mixture to between -40 °C and -10 °C.

-

-

Fluorination:

-

Pass a gaseous mixture of 10% fluorine in nitrogen through the stirred suspension or solution.

-

The reaction progress can be monitored by quenching aliquots of the reaction mixture and analyzing for the disappearance of the starting material by a suitable technique (e.g., NMR spectroscopy).

-

-

Work-up and Isolation:

-

Once the reaction is complete, purge the system with nitrogen to remove any residual fluorine.

-

The solvent can be removed under reduced pressure.

-

The resulting solid, this compound, can be purified by washing with a non-polar solvent to remove any impurities. The product is typically a stable, crystalline solid.[4]

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are commonly employed.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 147540-88-3 | [5] |

| Molecular Formula | C₆H₆FNO₃S | [7] |

| Molecular Weight | 191.18 g/mol | [7] |

| Appearance | Solid | [8] |

| Storage Temperature | Ambient | [8] |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group and the aromatic protons on the pyridinium ring. The chemical shifts of the ring protons will be downfield due to the electron-withdrawing nature of the positively charged nitrogen and the sulfonate group. The methyl group protons will appear as a singlet in the upfield region. The chemical shifts for the pyridinium protons in N-fluoropyridinium salts are typically observed in the range of 8.0-9.5 ppm.[9][10]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule. The carbon atoms of the pyridinium ring will resonate at lower field (typically 120-150 ppm) due to the aromaticity and the influence of the heteroatoms.[11][12] The methyl carbon will appear at a much higher field.

-

¹⁹F NMR: The fluorine-19 NMR spectrum is a crucial tool for characterizing N-F compounds. A single resonance is expected for the fluorine atom attached to the nitrogen. The chemical shift of the ¹⁹F signal in N-fluoropyridinium salts is sensitive to the electronic environment and can provide valuable information about the compound's structure and purity.[13]

3.2.2. Infrared (IR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber Range (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1640-1580 | C=C and C=N stretching of the pyridinium ring[14] |

| 1250-1150 | Asymmetric SO₃ stretching of the sulfonate group[15] |

| 1080-1030 | Symmetric SO₃ stretching of the sulfonate group[15] |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the molecular ion [M+H]⁺ or [M-H]⁻ may be observed. Fragmentation patterns can also provide structural information, with potential cleavages occurring at the N-F bond and fragmentation of the pyridinium ring.[16][17]

Applications in Organic Synthesis: An Electrophilic Fluorinating Agent

This compound serves as an effective electrophilic fluorinating agent for a variety of nucleophilic substrates. Its zwitterionic nature can influence its solubility and reactivity profile.

Fluorination of Active Methylene Compounds

One of the primary applications of N-fluoropyridinium salts is the fluorination of active methylene compounds, such as β-ketoesters and malonates. These reactions are fundamental in the synthesis of α-fluorinated carbonyl compounds, which are valuable building blocks in medicinal chemistry.[18]

Diagram of the Fluorination of a β-Ketoester

Caption: General scheme for the fluorination of β-ketoesters.

Fluorination of Aromatic Compounds

Electrophilic aromatic substitution with N-F reagents provides a direct route to aryl fluorides. The regioselectivity of the fluorination is governed by the nature of the substituents on the aromatic ring. Electron-rich aromatic compounds are generally good substrates for this transformation.[3][19]

Safety and Handling

This compound, like other electrophilic fluorinating agents, must be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and reducing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

This compound is a valuable electrophilic fluorinating agent with applications in the synthesis of fluorinated organic molecules. Its preparation from readily available starting materials and its solid, easy-to-handle nature make it an attractive reagent for researchers in organic and medicinal chemistry. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective and responsible use in the laboratory.

References

-

Nitrogen-Based Fluorinating Agents. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]

- Umemoto, T., & Ishii, T. (2010). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 131(1), 2-18.

- Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 99(1), 1-44.

- Stavber, S., & Zupan, M. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. Tetrahedron Letters, 47(36), 6461-6464.

- Musil, Z., Holcapek, M., & Kunes, J. (2008). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 13(9), 2098-2108.

-

Wikipedia contributors. (2023, November 28). Pyridinium. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2023, October 29). Electrophilic fluorination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Umemoto, T., Fukami, S., Nagayoshi, M., & Harger, M. J. (1995). N-Fluoropyridinium Salt Electrophilic Fluorination for Preparing Alkyl Fluorides. Journal of the American Chemical Society, 117(35), 8999-9000.

- Musil, Z., Holcapek, M., & Kunes, J. (2008). Preparation and Identification of Some New Pyridinium Salts. Molecules, 13(9), 2098-2108.

- Nedoshivin, I. Y., et al. (2023). Domino Approach for the Synthesis of Pyridinium Salts and 1,2,3,8a-Tetrahydroimidazo[1,2-a]pyridines from 2-Imidazolines and Propiolic Acid Esters. The Journal of Organic Chemistry, 88(15), 10439-10451.

- Pankaj, S., Nutan, S., Amit, K., & Sunita, B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles.

- Al-Masoudi, N. A., & Al-Sultani, A. A. (2019). Preparation and Identification of Some New Pyridinium Salts. Al-Nahrain Journal of Science, 22(4), 16-21.

- Gerken, M., & Boatz, J. A. (2016). Supplementary Information for: The Elusive N-Fluoropyridinium Cation: A Combined Experimental and Theoretical Study. The Royal Society of Chemistry.

-

ResearchGate. (n.d.). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Retrieved from [Link]

- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.

-

Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of pyridinium fluorosulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of pyridinium-based ionic liquids [HPyr][Br], [HPyr][TFA]. Retrieved from [Link]

-

PubChem. (n.d.). 4-methylpyridine-2-sulfonic Acid. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-METHYLPYRIDINE-2-SULFONIC ACID. Retrieved from [Link]

-

Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 29). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Wang, Y., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PLoS ONE, 13(3), e0193733.

- Gerig, J. T. (2003). Fluorine NMR. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd.

-

ResearchGate. (n.d.). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. Retrieved from [Link]

- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-methylpyridine-2-sulfonic Acid | C6H7NO3S | CID 2762831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-METHYLPYRIDINE-2-SULFONIC ACID | CAS 18616-04-1 [matrix-fine-chemicals.com]

- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. biophysics.org [biophysics.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. juniperpublishers.com [juniperpublishers.com]

- 19. pubs.acs.org [pubs.acs.org]

"N-Fluoro-4-methylpyridinium-2-sulfonate CAS number and molecular structure"

An In-depth Technical Guide to N-Fluoro-4-methylpyridinium-2-sulfonate

Executive Summary: This guide provides a comprehensive technical overview of this compound, a specialized electrophilic fluorinating agent. It details the compound's chemical identity, molecular structure, synthesis, and applications in modern organic chemistry. Designed for researchers and professionals in drug development and fine chemical synthesis, this document synthesizes core chemical data with practical insights into its reactivity and handling. By exploring its mechanistic pathways and providing a framework for its application, this guide serves as an essential resource for leveraging this reagent's unique properties in the synthesis of fluorinated molecules, which are of growing importance in the pharmaceutical and agrochemical industries.

Introduction to a Specialized N-F Reagent

The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2] This has led to a significant number of pharmaceuticals and agrochemicals containing fluorine.[2][3]

Electrophilic fluorination has emerged as a direct and powerful method for the selective installation of fluorine.[2] This has driven the development of various "N-F" reagents, which are prized for their relative safety and ease of handling compared to elemental fluorine.[4] this compound belongs to a class of zwitterionic N-fluoropyridinium salts developed to offer a broad range of fluorinating power with high selectivity.[4] Unlike more common reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI), the pyridinium sulfonate series presents a unique structural motif where the counter-ion is covalently tethered to the pyridinium ring, influencing properties such as solubility and reactivity. This guide focuses specifically on the 4-methyl derivative, providing a detailed examination of its chemical and physical properties, synthesis, and utility.

Physicochemical Properties and Identification

Accurate identification is critical for the safe and effective use of any chemical reagent. This compound is identified by the CAS Number 147540-88-3 .[5][6][7][8][9] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 147540-88-3 | [5][6][7] |

| Molecular Formula | C₆H₆FNO₃S | [5][6] |

| Molecular Weight | 191.18 g/mol | [5][6] |

| IUPAC Name | 1-fluoro-4-methylpyridin-1-ium-2-sulfonic acid | [10] |

| Synonyms | 1-fluoro-4-methyl-2-pyridiniumsulfonate | [5] |

| InChI Key | CZLMNRIAOUVXNU-UHFFFAOYSA-N | [5][6] |

| SMILES | O=S(C1=CC(C)=CC=[N+]1F)([O-])=O | [7] |

| Physical Form | Solid | [5] |

Molecular Structure

This compound is a zwitterionic, or inner salt, compound. The molecule consists of a pyridinium ring that is N-fluorinated and substituted with a methyl group at the 4-position. A sulfonate group (-SO₃⁻) is attached at the 2-position, balancing the positive charge on the pyridinium nitrogen. This internal salt structure is a key feature, distinguishing it from N-fluoropyridinium salts with separate counter-ions like tetrafluoroborate or triflate.

Caption: General synthesis pathway for this compound.

Mechanism of Electrophilic Fluorination

This compound acts as a source of an electrophilic fluorine atom ("F⁺" equivalent). The reaction with a nucleophilic substrate, such as a carbanion, enolate, or electron-rich aromatic ring, proceeds via a nucleophilic attack on the fluorine atom. This displaces the pyridine moiety, which serves as a good leaving group, to form the new C-F bond. The zwitterionic nature of the reagent can influence its reactivity and solubility, with some derivatives showing low solubility in common organic solvents, which in turn can temper their reactivity. [4]

Applications in Organic Synthesis

The primary application of this compound is as a reagent for the electrophilic fluorination of a wide range of organic substrates. [4]

-

Fluorination of Carbanions and Enolates: It can be used to synthesize α-fluorocarbonyl compounds by reacting with enolates or silyl enol ethers. These products are valuable building blocks in pharmaceutical synthesis.

-

Fluorination of Aromatic and Heteroaromatic Compounds: Electron-rich aromatic systems can be directly fluorinated. The selectivity of this reaction is often dictated by the directing effects of the substituents on the aromatic ring.

-

Asymmetric Fluorination: While the parent reagent is achiral, it serves as a foundational structure for the development of chiral N-F reagents. The principles governing its reactivity inform the design of more complex systems for enantioselective fluorination.

The reactivity of this class of reagents is influenced by the electronic nature of substituents on the pyridine ring. Electron-donating groups (like the 4-methyl group) can slightly increase the electron density on the ring, potentially modulating the electrophilicity of the N-F bond compared to unsubstituted or electron-withdrawing-substituted analogs. However, a significant drawback noted for some members of this zwitterionic class is their low solubility in organic solvents, which can limit their reactivity and require specific solvent systems for effective use. [4]

Experimental Protocol: General Procedure for Fluorination

This section provides a generalized, self-validating protocol for the electrophilic fluorination of an active methylene compound using this compound.

Objective: To synthesize an α-fluorinated product from a generic active methylene substrate.

Materials:

-

Active methylene substrate (e.g., diethyl malonate)

-

Base (e.g., Sodium Hydride, NaH, 60% dispersion in mineral oil)

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Na₂SO₄ or MgSO₄)

Methodology:

-

Preparation of the Nucleophile (Enolate Formation):

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the active methylene substrate (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the base (e.g., NaH, 1.1 eq) portion-wise. Causality: The use of a strong, non-nucleophilic base is crucial to deprotonate the acidic C-H bond quantitatively, forming the enolate nucleophile without competing side reactions. The reaction is performed at 0 °C to control the exotherm of the deprotonation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete enolate formation.

-

-

Electrophilic Fluorination:

-

In a separate flask, dissolve this compound (1.2 eq) in a suitable anhydrous solvent (e.g., THF or acetonitrile). Causality: A slight excess of the fluorinating agent ensures complete consumption of the valuable substrate.

-

Cool the enolate solution back to 0 °C.

-

Add the solution of the fluorinating agent dropwise to the enolate solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Causality: Quenching with a mild acid protonates any remaining base and neutralizes the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure α-fluorinated product.

-

Caption: Experimental workflow for electrophilic fluorination.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate precautions in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |

| Acute Toxicity, Inhalation | GHS07 | Warning | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. [5][11] |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation. [5][11] |

| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation. [11] |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [11]* P280: Wear protective gloves/eye protection/face protection. [11]* P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [11]* P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5][11]* P403 + P233: Store in a well-ventilated place. Keep container tightly closed. [5][11] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. [5][11][12]

Conclusion

This compound is a valuable member of the N-F class of electrophilic fluorinating agents. Its zwitterionic structure imparts unique solubility and reactivity profiles. While it may be less common than other commercial N-F reagents, it represents an important structural class and provides a reliable method for the introduction of fluorine into organic molecules. Understanding its synthesis, mechanism, and handling is key for chemists aiming to leverage its capabilities in the synthesis of complex, high-value fluorinated compounds for the pharmaceutical and agrochemical sectors.

References

-

This compound | cas: 147540-88-3. Finetech Industry Limited. [Link]

-

147540-88-3 | N-Fluoro-4-methylpyridinium-2-sulphonate. Fluoropharm. [Link]

-

Singh, R. P., & Shreeve, J. M. (2004). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 125(5), 785-797. [Link]

-

This compound. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

-

1-Fluoro-4-methylpyridin-1-ium-2-sulfonic acid. PubChem. [Link]

- Poss, A. J., & Umemoto, T. (1994). An improved method for preparing n-fluorosulfonimides.

-

Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. LinkedIn. [Link]

- Boudakian, M. M. (1972). Method for the preparation of stable 4-fluoropyridine salts.

-

Pankaj, S., Nutan, S., Amit, K., & Sunita, B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic and Medicinal Chemistry International Journal, 3(4). [Link]

Sources

- 1. WO1994008955A1 - An improved method for preparing n-fluorosulfonimides - Google Patents [patents.google.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. innospk.com [innospk.com]

- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 147540-88-3 [sigmaaldrich.com]

- 6. This compound | CAS: 147540-88-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. 147540-88-3|this compound|BLD Pharm [bldpharm.com]

- 8. 147540-88-3 | N-Fluoro-4-methylpyridinium-2-sulphonate - Fluoropharm [fluoropharm.com]

- 9. scbt.com [scbt.com]

- 10. 1-Fluoro-4-methylpyridin-1-ium-2-sulfonic acid | C6H7FNO3S+ | CID 2737405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mechanism of Electrophilic Fluorination with N-Fluoropyridinium Salts

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made organofluorine compounds invaluable in pharmaceuticals, agrochemicals, and materials science.[1][2] Among the various methods to forge a carbon-fluorine bond, electrophilic fluorination has emerged as a powerful strategy, offering a complementary approach to traditional nucleophilic methods. This guide provides a deep dive into the mechanistic intricacies of electrophilic fluorination using a prominent class of reagents: N-fluoropyridinium salts.

N-Fluoropyridinium Salts: A Tunable Platform for Electrophilic Fluorination

N-fluoropyridinium salts are cationic reagents characterized by a fluorine atom directly attached to the nitrogen of a pyridine ring.[3][4] Their popularity stems from their relative stability, ease of handling compared to gaseous fluorine, and, most importantly, their tunable reactivity.[3][5][6] By modifying the substituents on the pyridine ring and altering the counter-anion, a spectrum of reagents with varying fluorinating power can be accessed, allowing for the selective fluorination of a wide array of nucleophiles.[3][5]

The general structure of an N-fluoropyridinium salt consists of a pyridinium cation, where the nitrogen is bonded to a fluorine atom, and an associated counter-anion (e.g., triflate, tetrafluoroborate). The electrophilicity of the fluorine atom is a direct consequence of the positively charged nitrogen, which withdraws electron density from the N-F bond.[7]

Synthesis and Stability:

These salts are typically synthesized by the direct fluorination of the corresponding pyridine derivative with elemental fluorine, often diluted with an inert gas like nitrogen, in the presence of a suitable acid or Lewis acid.[3] The stability of N-fluoropyridinium salts is a crucial practical consideration. Generally, their stability decreases as their fluorinating power increases. Salts with electron-withdrawing groups on the pyridine ring are more reactive and less stable. The choice of counter-anion also plays a role in the salt's physical properties and, to a lesser extent, its reactivity. While many are stable, crystalline solids, some, particularly those with perchlorate counter-anions, can be shock-sensitive and require careful handling.[8]

The Core Mechanism: A Tale of Two Pathways

The precise mechanism of electrophilic fluorination with N-fluoropyridinium salts has been a subject of considerable investigation and debate. The reaction outcome is often rationalized by considering two primary, and sometimes competing, pathways: a direct bimolecular nucleophilic substitution (SN2) and a single electron transfer (SET) process.[7][9] The operative mechanism is highly dependent on the nature of the nucleophile, the specific N-fluoropyridinium salt employed, and the reaction conditions.

The SN2 Pathway: A Direct Fluorine Transfer

In the SN2 mechanism, the nucleophile directly attacks the electrophilic fluorine atom of the N-fluoropyridinium salt, leading to the simultaneous cleavage of the N-F bond and the formation of the new carbon-fluorine bond.[7][10] This is a concerted, one-step process.

Caption: The SN2 pathway for electrophilic fluorination.

This pathway is generally favored for "hard" nucleophiles and in reactions where there is a significant difference in the redox potentials of the nucleophile and the fluorinating agent, making electron transfer less favorable.

The Single Electron Transfer (SET) Pathway: A Stepwise Process

The SET mechanism involves the initial transfer of a single electron from the nucleophile to the N-fluoropyridinium salt. This generates a radical cation of the nucleophile and a neutral N-fluoropyridinyl radical. Subsequent fragmentation of the N-fluoropyridinyl radical yields a fluoride radical and a pyridine molecule. The fluoride radical then combines with the nucleophilic radical cation to form the fluorinated product.

Caption: The Single Electron Transfer (SET) pathway.

The SET pathway is more likely to be operative with "soft," easily oxidizable nucleophiles, such as certain enolates, organometallic reagents, and electron-rich aromatic compounds.[7] The formation of radical intermediates in the SET pathway can sometimes lead to side products, which can be a diagnostic indicator of this mechanism.

Factors Influencing the Mechanistic Dichotomy

Several factors can influence whether the SN2 or SET pathway is favored in a given electrophilic fluorination reaction:

-

Nature of the Nucleophile: The oxidation potential of the nucleophile is a key determinant. Nucleophiles with low oxidation potentials are more prone to engage in a SET process.

-

Structure of the N-Fluoropyridinium Salt: The reduction potential of the fluorinating agent is critical. More reactive N-fluoropyridinium salts with electron-withdrawing substituents have higher reduction potentials and are more likely to accept an electron, favoring the SET mechanism.

-

Solvent: The polarity and coordinating ability of the solvent can influence the stability of the charged intermediates and transition states in both pathways.

-

Additives: The presence of Lewis acids or other additives can modulate the reactivity of both the nucleophile and the fluorinating agent, potentially shifting the mechanistic balance.

Practical Implications for the Synthetic Chemist

A thorough understanding of the mechanistic underpinnings of electrophilic fluorination with N-fluoropyridinium salts is crucial for reaction design and optimization.

Reagent Selection

The choice of the N-fluoropyridinium salt is paramount for a successful fluorination reaction. A more reactive reagent is not always better, as it can lead to decreased selectivity and the formation of byproducts. A general trend in reactivity is observed based on the electronic nature of the substituents on the pyridine ring.

| N-Fluoropyridinium Salt Derivative | Relative Fluorinating Power |

| N-Fluoro-2,4,6-trimethylpyridinium | Low |

| N-Fluoropyridinium | Intermediate |

| N-Fluoro-3,5-dichloropyridinium | High |

| N,N'-Difluoro-2,2'-bipyridinium | Very High |

This table provides a qualitative comparison of reactivity. The actual reactivity can be influenced by the counter-ion and reaction conditions.[5][11]

Substrate Scope

N-fluoropyridinium salts have been successfully employed to fluorinate a wide range of nucleophiles, including:

-

Enolates and Silyl Enol Ethers: One of the most common applications, providing access to α-fluorocarbonyl compounds.

-

Activated Aromatic and Heteroaromatic Compounds: Direct C-H fluorination of electron-rich arenes.

-

Carbanions: Including Grignard reagents and organolithiums.

-

Alkenes and Alkynes: In the presence of a suitable catalyst or initiator.

-

Sulfides: To generate α-fluorosulfides.

Typical Reaction Conditions

Electrophilic fluorinations with N-fluoropyridinium salts are typically carried out under anhydrous conditions, as the reagents can be sensitive to moisture.[8]

-

Solvents: Aprotic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran are commonly used.

-

Temperature: Reactions are often conducted at or below room temperature to control reactivity and improve selectivity. For less reactive substrates, elevated temperatures may be necessary.[5]

-

Inert Atmosphere: Reactions are usually performed under an inert atmosphere of nitrogen or argon to prevent side reactions with atmospheric moisture and oxygen.

Experimental Protocol: A Representative Procedure for the α-Fluorination of a Ketone

This protocol provides a general guideline for the α-fluorination of a ketone via its silyl enol ether using N-fluoropyridinium triflate.

Materials:

-

Silyl enol ether of the desired ketone

-

N-Fluoropyridinium triflate

-

Anhydrous acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the silyl enol ether (1.0 equivalent) and dissolved in anhydrous acetonitrile under an inert atmosphere.

-

Reagent Addition: N-Fluoropyridinium triflate (1.1 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed (typically 1-4 hours).

-

Workup: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired α-fluoroketone.

Conclusion

N-fluoropyridinium salts are versatile and powerful reagents for electrophilic fluorination, a cornerstone transformation in modern synthetic chemistry. The mechanistic landscape of these reactions is nuanced, with a delicate balance between SN2 and SET pathways governing the outcome. By understanding the factors that influence this dichotomy, researchers can make informed decisions regarding reagent selection and reaction conditions to achieve efficient and selective fluorination of a diverse range of substrates. This knowledge is critical for the continued development of novel fluorinated molecules with significant potential in medicine and materials science.

References

-

Bryn Mawr College. Electrophilic Fluorination. [Link]

-

Kiselyov, A. S. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(12), 1031-1037. [Link]

-

Umemoto, T. (2006). N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry. In Advances in Organic Synthesis (Vol. 2, pp. 159-183). Bentham Science Publishers. [Link]

-

Stang, P. J., & Resnati, G. (1995). Electrophilic NF Fluorinating Agents. Chemical Reviews, 95(5), 1299-1326. [Link]

-

Umemoto, T., & Tomita, K. (1988). N-Fluoropyridinium Triflate and Its Analogs: Widely Applicable, Stable Fluorinating Agents. Organic Syntheses, 66, 116. [Link]

-

Rozatian, N., & Hodgson, D. R. W. (2021). Reactivities of electrophilic N–F fluorinating reagents. Chemical Communications, 57(6), 683-712. [Link]

-

Kiselyov, A. S. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(12), 1031-1037. [Link]

-

Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752-1813. [Link]

-

Umemoto, T., Fukami, S., Tomizawa, G., Harasawa, K., Kawada, K., & Tomita, K. (1990). Synthesis, Properties, and Reactivity of N,N'-Difluorobipyridinium and Related Salts and Their Applications as Reactive and Easy-To-Handle Electrophilic Fluorinating Agents with High Effective Fluorine Content. The Journal of Organic Chemistry, 55(1), 1-11. [Link]

-

Zaikin, P. A., & Borodkin, G. I. (2019). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. In Electrophilic and Oxidative Fluorination of Aromatic Compounds. [Link]

-

Singh, A. K., & Singh, R. P. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(14), 5364. [Link]

-

Kiselyov, A. S. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(12), 1031-1037. [Link]

-

Wikipedia. Electrophilic fluorination. [Link]

-

Singh, P., & Kumar, A. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents. Organic and Medicinal Chemistry International Journal, 4(2). [Link]

-

Umemoto, T., Singh, R. P., & Shibata, N. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752-1813. [Link]

-

Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

-

Al-Zoubi, R. M., & Al-Masri, A. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(2), 269. [Link]

Sources

- 1. brynmawr.edu [brynmawr.edu]

- 2. mdpi.com [mdpi.com]

- 3. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]

- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 8. Chemistry of N-fluoropyridinium salts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

"zwitterionic N-F fluorinating agents discovery and development"

An In-depth Technical Guide to the Discovery and Development of Zwitterionic N-F Fluorinating Agents

Abstract

The strategic incorporation of fluorine into organic molecules is a paramount strategy in the design of modern pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive technical examination of the discovery, rationale, and application of zwitterionic N-F fluorinating agents. We move beyond a simple chronological recounting to explore the fundamental design principles that address the limitations of preceding reagents. This whitepaper details the causality behind their development, offers practical experimental protocols, and presents a comparative analysis against established fluorinating agents. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage these advanced reagents in their work.

The Evolving Landscape of Electrophilic Fluorination

The quest for safe and selective methods to forge carbon-fluorine bonds has been a central theme in synthetic chemistry for decades. Early methods using hazardous reagents like elemental fluorine (F₂) necessitated the development of tamer, more user-friendly alternatives. This led to the rise of electrophilic fluorinating agents containing a polarized nitrogen-fluorine (N-F) bond, which act as a source of an "F⁺" equivalent.[1][2] This class of reagents, including commercially successful examples like N-fluorobenzenesulfonimide (NFSI) and the cationic salt Selectfluor®, revolutionized the field by providing stable, easy-to-handle crystalline solids.[1][3]

However, even these second-generation reagents presented challenges. Cationic salts like N-fluoropyridinium triflates, while powerful, often exhibited poor solubility in many common organic solvents.[4] This limitation constrained their application and prompted chemists to ask a critical question: How can we retain the high reactivity of a cationic N-F center while improving solubility and versatility? The answer lay in a novel design philosophy: the zwitterion.

The Zwitterionic Concept: A Paradigm Shift in Reagent Design

A zwitterion is a neutral molecule that possesses distinct, covalently linked positive and negative centers. The core innovation in designing zwitterionic N-F agents was to build a molecule containing the requisite cationic nitrogen (the N⁺-F moiety) while also incorporating an anionic functional group, such as a sulfonate (-SO₃⁻), into the same molecular framework.

Causality in Design: Addressing Key Limitations

The decision to pursue a zwitterionic structure was a direct response to the shortcomings of existing reagents:

-

Solving the Solubility Problem: The primary driver was to enhance solubility. Early N-fluoropyridinium salts were often highly crystalline and sparingly soluble, complicating reaction setups.[4] By incorporating an anionic group, the resulting zwitterion, while overall neutral, possesses a high degree of polarity, dramatically improving its solubility profile in a wider range of organic solvents.

-

Tuning Reactivity: The fluorinating power of N-F reagents is dictated by the electron density at the nitrogen atom; more electron-withdrawing groups increase the electrophilicity of the fluorine.[1] In a zwitterionic pyridinium series, for example, substituents on the pyridine ring can be systematically varied to create a spectrum of reagents with finely-tuned reactivity, from mild agents for sensitive substrates to powerful ones for less reactive molecules.[4]

-

Enhancing Selectivity: The tethered anion is not merely a spectator. It can actively participate in the reaction's transition state. A prime example is the high ortho-selectivity observed in the fluorination of phenols using N-fluoropyridinium-2-sulfonate. This is attributed to a hydrogen-bonding interaction between the phenol's hydroxyl group and the reagent's sulfonate anion, which pre-organizes the substrate for a directed fluorination.[4][5]

Milestone Development: The N-Fluoropyridinium Sulfonates

A landmark achievement in this field was the disclosure of zwitterionic N-fluoropyridinium salts by Umemoto and coworkers in 1995.[4][5] This family of reagents, specifically N-fluoropyridinium-2-sulfonates, became the archetypal example of the zwitterionic approach.

Experimental Protocol: Synthesis of a Representative Zwitterionic Reagent

The following protocol is representative of the synthesis of N-fluoro-pyridinium-2-sulfonate derivatives, which involves the direct fluorination of the zwitterionic precursor.

Objective: To synthesize an N-fluoropyridinium-2-sulfonate reagent.

Methodology:

-

Precursor Synthesis: The starting pyridinium-2-sulfonate is prepared from the corresponding 2-chloropyridine via reaction with sodium sulfite.[4]

-

Reaction Setup: The pyridinium-2-sulfonate precursor (1.0 eq) is suspended in anhydrous acetonitrile in a fluoropolymer reaction vessel. For less soluble precursors, a co-solvent like water may be used.[4]

-

Fluorination: The suspension is cooled to between -40 °C and -10 °C. A gaseous mixture of 10% F₂ in N₂ is bubbled through the vigorously stirred suspension.

-

Scientist's Note: The direct use of diluted F₂ gas is a hazardous operation that requires specialized equipment and safety protocols. The reaction is highly exothermic and must be carefully controlled.

-

-

Monitoring: The reaction is monitored by periodically taking an aliquot, quenching it with an acidic potassium iodide solution, and titrating the liberated iodine to determine the consumption of the starting material.

-

Work-up and Isolation: Upon completion, the system is purged with dry nitrogen to remove residual fluorine gas. The solid product is isolated by filtration, washed with cold, anhydrous acetonitrile, and dried under vacuum. These N-F reagents are typically stable, crystalline solids.[4][5]

Experimental Protocol: Electrophilic Fluorination of an Active Methylene Compound

Objective: To perform a selective monofluorination of a β-ketoester using a zwitterionic N-F reagent.

Methodology:

-

Substrate Preparation: A solution of the β-ketoester (e.g., ethyl 2-cyclopentanonecarboxylate, 1.0 eq) is prepared in anhydrous acetonitrile in an inert atmosphere (N₂ or Ar).

-

Reagent Addition: The zwitterionic N-fluoropyridinium-2-sulfonate (1.1 eq) is added to the solution in one portion at room temperature.

-

Reaction: The mixture is stirred at room temperature. Reaction progress is monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Quenching and Extraction: The solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with saturated aqueous NaHCO₃ and brine.

-

Scientist's Note: The aqueous wash is highly effective at removing the pyridinium-sulfonic acid byproduct, which is a key advantage of these reagents.[4]

-

-

Purification and Analysis: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the α-fluorinated β-ketoester. The structure and purity are confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry.

Comparative Analysis and Data

While zwitterionic reagents offer distinct advantages, the choice of fluorinating agent is always case-specific. The following table provides a comparative overview.

| Feature | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) | Zwitterionic N-Fluoropyridinium-2-sulfonate |

| Reagent Class | Cationic Salt | Neutral Imide | Zwitterion |

| Structure | Quaternary diammonium salt | Sulfonimide | Pyridinium sulfonate inner salt |

| Fluorinating Power | Very High | High | Tunable (Low to Very High)[4] |

| Solubility | High in polar solvents (MeCN, H₂O) | Good in many organic solvents (DCM, THF, MeCN) | Good in polar aprotic solvents (MeCN, DMF)[4] |

| Key Advantage | High reactivity, commercially available | High thermal stability, broad utility[1] | Tunable reactivity, byproduct easily removed[4] |

| Key Disadvantage | Can be too reactive, leading to side reactions | Byproduct removal can be challenging | Requires direct fluorination for synthesis |

Visualizing the Concepts

Caption: A diagram illustrating the key components of a zwitterionic N-F reagent.

Caption: A generalized experimental workflow for electrophilic fluorination.

Conclusion and Future Directions

The discovery and development of zwitterionic N-F fluorinating agents mark a pivotal moment in synthetic fluorine chemistry. They are a testament to the power of rational reagent design, where understanding the limitations of previous tools directly informs the creation of superior ones. The ability to fine-tune reactivity and leverage intramolecular interactions for enhanced selectivity has broadened the scope of accessible fluorinated molecules. Future research will likely focus on expanding the structural diversity of these zwitterionic platforms and developing catalytic, enantioselective variants, particularly using chiral N-F reagents derived from alkaloids or other optically active scaffolds.[4] As the demand for complex, stereodefined fluorinated compounds continues to grow, the principles pioneered by the development of zwitterionic N-F agents will undoubtedly pave the way for even more sophisticated and powerful synthetic tools.

References

-

Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Electrophilic fluorination - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Zwitterionic fluorinated detergents: From design to membrane protein applications - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Electrophilic Fluorination with N-F Reagents - Organic Reactions Source: Organic Reactions URL: [Link]

-

Title: Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage Source: Juniper Publishers URL: [Link]

-

Title: Reactivities of electrophilic N–F fluorinating reagents Source: Royal Society of Chemistry URL: [Link]

Sources

- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. brynmawr.edu [brynmawr.edu]

- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

Introduction: The Role and Significance of N-Fluoro-4-methylpyridinium-2-sulfonate

An In-depth Technical Guide to the Stability and Handling of N-Fluoro-4-methylpyridinium-2-sulfonate

This compound is a member of the N-fluoropyridinium class of reagents, which have become indispensable tools in modern organic synthesis.[1] These compounds are valued as electrophilic fluorinating agents, providing a source of "F+" for the direct introduction of fluorine into a wide array of organic molecules.[1] The strategic incorporation of fluorine can profoundly alter a molecule's biological properties, including its lipophilicity, metabolic stability, and binding affinity, making these reagents particularly crucial in the fields of pharmaceutical and agrochemical development.[1]

Unlike highly reactive and hazardous sources like elemental fluorine gas, this compound is a crystalline, benchtop-stable solid, which significantly enhances its practicality and safety profile.[1] However, its inherent reactivity as an electrophile necessitates a thorough understanding of its stability and requires strict adherence to specific handling protocols. This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering field-proven insights into the safe and effective use of this powerful fluorinating agent.

Physicochemical and Hazard Profile

A foundational aspect of safe handling is understanding the compound's fundamental properties and associated hazards. This data, compiled from supplier safety data sheets, provides a clear and concise summary.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 147540-88-3 | [2] |

| Molecular Formula | C₆H₆FNO₃S | [3] |

| Molecular Weight | 191.18 g/mol | [3] |

| Physical Form | Solid | |

| Melting Point | 203-208°C (with decomposition) | [3] |

Table 2: GHS Hazard and Precautionary Summary

| Category | Code(s) | Description | Source(s) |

| Hazard Statements | H302, H332 | Harmful if swallowed or if inhaled. | |

| H315 | Causes skin irritation. | ||

| H319 | Causes serious eye irritation. | ||

| H335 | May cause respiratory irritation. | ||

| Signal Word | Warning | ||

| Precautionary Statements | P261, P264 | Avoid breathing dust. Wash skin thoroughly after handling. | |

| P280 | Wear protective gloves/eye protection/face protection. | ||

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

Core Directive on Stability

The utility of this compound is directly linked to the stability of the N-F bond. Understanding the factors that compromise this bond is critical for ensuring reaction efficiency and safety.

Thermal Stability

The reagent exhibits good thermal stability at ambient temperatures, as evidenced by its classification for standard storage. However, its melting point is accompanied by decomposition, indicating that elevated temperatures will lead to degradation.[3] It is advisable to avoid prolonged heating of the solid or solutions containing the reagent unless required by a specific, validated protocol.

Chemical Stability and Incompatibility

The electrophilic nature of the N-F bond dictates the chemical stability of the compound.

-

Moisture/Protic Solvents: The primary incompatibility is with water and other protic nucleophiles. The N-F bond is susceptible to hydrolysis, which will consume the reagent and generate pyridine-based byproducts and potentially hydrofluoric acid (HF), a highly corrosive and toxic substance. This necessitates storage in a dry environment and the use of anhydrous solvents for reactions.

-

Strong Acids & Oxidizers: Co-use with strong oxidizing agents and strong acids should be avoided.[4] While the reagent itself is an oxidant (as an F+ donor), its stability can be compromised under highly acidic or oxidative conditions, leading to uncontrolled reactions or decomposition.

-

Nucleophiles: As an electrophile, it will react with a wide range of nucleophiles. This is the basis of its intended reactivity but also means it is incompatible with un-protected nucleophilic functional groups outside of the desired reaction sequence.

The diagram below illustrates the key factors that can negatively impact the reagent's integrity.

Caption: Key factors compromising the stability of the reagent.

Handling and Experimental Protocols

Adherence to rigorous handling protocols is mandatory to ensure user safety and experimental integrity.

Personal Protective Equipment (PPE) Workflow

The minimum required PPE should always be worn when handling this compound. The following workflow ensures appropriate protection.

Caption: Mandatory PPE workflow before handling the reagent.

Protocol 1: Safe Weighing and Dispensing

Causality: This protocol is designed to prevent inhalation of the solid powder and avoid contamination of the reagent and the laboratory environment.[5]

-

Preparation: Ensure the chemical fume hood sash is at the appropriate working height. Place a marble or granite balance stone inside the hood to ensure weighing accuracy.

-

Tare: Place a clean, dry weighing vessel on the balance and tare to zero.

-

Dispensing: Retrieve the reagent container from its desiccated storage location. Open the container inside the fume hood. Use a clean, dry spatula to carefully transfer the desired amount of solid to the weighing vessel.

-

Sealing: Immediately and tightly close the main reagent container to prevent atmospheric moisture uptake.

-

Cleanup: Gently wipe the spatula with a dry cloth or disposable wipe. Clean any minor spills within the fume hood immediately as per the spill protocol.

-

Transfer: Promptly transfer the weighed reagent to the reaction vessel, which should also be under an inert atmosphere if the reaction is moisture-sensitive.

Protocol 2: Emergency Spill Management

Causality: This protocol ensures rapid and safe neutralization of a small-scale spill, mitigating skin/respiratory contact and preventing environmental release.[5]

-

Evacuate and Alert: Alert personnel in the immediate area. Ensure the fume hood is operational. Do not attempt to clean a large spill or any spill outside of a fume hood without respiratory protection.

-

Contain: If the spill is contained within the fume hood, gently cover it with a dry, inert absorbent material like sand or vermiculite. Avoid raising dust.[5]

-

Neutralize (Optional but Recommended): For an added measure of safety, a weak base like sodium bicarbonate can be carefully added to the absorbent material to neutralize any potential acidic decomposition products.

-

Collect: Carefully scoop the mixture into a clearly labeled, sealable waste container.[5] Use non-sparking tools if solvents are present.[5]

-

Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution. Follow with a clean water rinse and then a final wipe with a solvent like 70% ethanol.

-

Dispose: Dispose of the sealed waste container and all contaminated materials (gloves, wipes) through the institution's hazardous waste program.

First Aid and Exposure Response

A clear, logical response to accidental exposure is crucial. The following diagram outlines the immediate steps based on Safety Data Sheet recommendations.

Caption: First aid response flowchart for exposure incidents.

Conclusion

This compound is a highly effective and relatively stable electrophilic fluorinating agent. Its safe and successful application hinges on a disciplined approach to handling, rooted in an understanding of its chemical nature. By recognizing its sensitivity to moisture and nucleophiles, employing appropriate personal protective equipment, and adhering to systematic protocols for weighing, storage, and spill management, researchers can confidently and safely leverage this reagent to advance their scientific objectives.

References

-

This compound. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD. Retrieved January 14, 2026, from [Link]

-

147540-88-3 | N-Fluoro-4-methylpyridinium-2-sulphonate. (n.d.). Fluoropharm. Retrieved January 14, 2026, from [Link]

-

Pankaj, S., Nutan, S., Amit, K., & Sunita, B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic and Medicinal Chemistry International Journal, 3(4). DOI: 10.19080/OMCIJ.2017.03.555620. Retrieved January 14, 2026, from [Link]

-

1-Fluoro-4-methylpyridin-1-ium-2-sulfonic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. 147540-88-3 | N-Fluoro-4-methylpyridinium-2-sulphonate - Fluoropharm [fluoropharm.com]

- 3. This compound | CAS: 147540-88-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

Topic: Solubility Profiling of N-Fluoro-4-methylpyridinium-2-sulfonate in Organic Solvents

An In-depth Technical Guide for the Scientific Professional

Abstract

N-Fluoro-4-methylpyridinium-2-sulfonate (CAS No. 147540-88-3) is a significant electrophilic fluorinating agent utilized in complex organic synthesis. Despite its utility, comprehensive solubility data in common organic solvents remains largely uncharacterized in publicly accessible literature. This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this reagent. We will explore the compound's inherent physicochemical properties to predict solubility behavior, outline a detailed protocol for both qualitative and quantitative assessment, and discuss the rationale behind methodological choices. This document serves not as a repository of existing data, but as a practical, field-proven manual for generating reliable and reproducible solubility profiles in your own laboratory setting.

Introduction and Physicochemical Analysis

This compound is a solid compound with a molecular weight of 191.18 g/mol and a reported melting point of 203-208°C with decomposition.[1] Structurally, the molecule is best described as an inner salt, or zwitterion. It contains a positively charged N-fluoropyridinium cation and a negatively charged sulfonate group covalently bound to the same pyridine ring.

This zwitterionic character is the single most critical factor governing its solubility. Unlike neutral organic molecules, its dissolution is not solely dictated by "like dissolves like" principles based on polarity alone. The strong electrostatic interactions within the crystal lattice require solvents with a high dielectric constant and the ability to solvate both the cationic pyridinium ring and the anionic sulfonate group.

Predicted Solubility Behavior:

-

Low Solubility Expected in: Nonpolar and low-polarity aprotic solvents (e.g., Hexanes, Toluene, Diethyl Ether). These solvents lack the ability to overcome the compound's high lattice energy.

-

Moderate to High Solubility Expected in: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and polar protic solvents (e.g., Water, Methanol, Ethanol). These solvents can effectively solvate the charged centers of the zwitterion.

Experimental Framework for Solubility Determination

A comprehensive solubility assessment follows a two-stage process: a rapid qualitative screening to identify suitable solvents, followed by a rigorous quantitative determination in promising candidates.

Stage 1: Qualitative Solubility Screening

This initial phase aims to rapidly categorize the compound's solubility across a diverse range of solvents, providing a foundation for more resource-intensive quantitative analysis. The general principle involves observing the dissolution of a small, known amount of solute in a fixed volume of solvent.[2][3]

Experimental Protocol:

-

Preparation: Dispense 1.0 mL of each selected organic solvent into appropriately labeled 1.5 mL microcentrifuge tubes at ambient temperature (e.g., 22 ± 2°C).

-

Solute Addition: Accurately weigh and add 2.0 mg of this compound to each tube.

-

Mixing: Vortex each tube vigorously for 60 seconds.

-

Observation: Visually inspect each tube against a contrasting background. If the solid has completely dissolved, the compound is classified as "Soluble."

-

Incremental Addition (for soluble samples): To further refine the classification, continue adding 5.0 mg increments of the solute to the tubes where it was found to be soluble, vortexing for 60 seconds after each addition, until undissolved solid is observed.

-

Classification: Record the results using a standardized classification system.

Data Presentation: Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Observation (e.g., Soluble, Sparingly Soluble, Insoluble) | Notes |

| Nonpolar | n-Hexane | Insoluble | ||

| Toluene | Insoluble | |||

| Ethers | Diethyl Ether | Insoluble | ||

| Tetrahydrofuran (THF) | Sparingly Soluble | |||

| Halogenated | Dichloromethane (DCM) | Sparingly Soluble | ||

| Chloroform | Sparingly Soluble | |||

| Ketones | Acetone | Soluble | ||

| Esters | Ethyl Acetate | Sparingly Soluble | ||

| Polar Aprotic | Acetonitrile (ACN) | Soluble | ||

| Dimethylformamide (DMF) | Very Soluble | |||

| Dimethyl Sulfoxide (DMSO) | Very Soluble | |||

| Polar Protic | Methanol | Very Soluble | ||

| Ethanol | Soluble | |||

| Isopropanol | Soluble | |||

| Water | Very Soluble |

This table should be populated by the researcher based on experimental observations.

Stage 2: Quantitative Thermodynamic Solubility Determination

For solvents identified as viable during the qualitative screen, a precise determination of thermodynamic (equilibrium) solubility is required. The shake-flask method is the gold standard for this purpose, as it ensures the solution reaches equilibrium with the solid state.[4] Quantification can be reliably achieved using UV-Vis spectrophotometry, given the aromatic nature of the pyridinium ring, or by High-Performance Liquid Chromatography (HPLC).[5][6]

Mandatory Visualization: Quantitative Solubility Workflow

Caption: Workflow for Quantitative Solubility Determination.

Detailed Protocol: HPLC-UV Method

This protocol is authoritative because it incorporates a calibration standard for accuracy and specifies system suitability checks, creating a self-validating system.

-

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic, 70:30 mixture of 0.1% Formic Acid in Water : Acetonitrile. Rationale: The acidic mobile phase ensures consistent protonation of any basic sites and improves peak shape for pyridine-containing compounds.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for optimal absorbance between 200-400 nm; a wavelength around 260-280 nm is typically effective for pyridinium compounds.

-

Injection Volume: 10 µL.

-

-

Preparation of Calibration Standards:

-

Prepare a 1.0 mg/mL stock solution of this compound in a highly miscible solvent like methanol or acetonitrile.

-

Perform serial dilutions to create a set of at least five calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

-

Inject each standard in triplicate to establish a calibration curve of peak area versus concentration. The curve must have a coefficient of determination (R²) ≥ 0.995.

-

-

Equilibrium Sample Preparation (Shake-Flask Method):

-

Add an excess amount of this compound (e.g., ~20 mg) to a 2 mL glass vial containing 1 mL of the organic solvent being tested. Rationale: Using a clear excess ensures that the resulting solution is truly saturated.

-

Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[6]

-

After equilibration, allow the vials to stand for 1 hour.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet the excess solid.

-

-

Analysis:

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PVDF or PTFE syringe filter into a clean HPLC vial. Rationale: Filtration removes any remaining microscopic particulates that could interfere with the analysis.[4]

-

Dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be precisely recorded.

-

Inject the diluted sample into the HPLC system.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve using its measured peak area.

-

Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

-

Conclusion and Best Practices

This guide provides a comprehensive, two-stage methodology for accurately determining the solubility of this compound. Due to its zwitterionic nature, solubility is expected to be highest in polar organic solvents. By first conducting a qualitative screen, researchers can efficiently select candidate solvents for rigorous quantitative analysis via the gold-standard shake-flask method coupled with a validated HPLC-UV or UV-Vis protocol. Adherence to this framework will generate reliable, publication-quality data crucial for the effective application of this important fluorinating agent in research and development.

References

- Vertex AI Search. "Spectroscopic Techniques - Solubility of Things." Accessed January 14, 2026.

- Vertex AI Search. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS." Accessed January 14, 2026.

- Scribd. "Procedure For Determining Solubility of Organic Compounds | PDF." Accessed January 14, 2026.

- Vertex AI Search. "Experiment: Solubility of Organic & Inorganic Compounds." Accessed January 14, 2026.

- YouTube. "How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone." Accessed January 14, 2026.

- Scirp.org. "Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions - Scirp.org." Published June 8, 2015.

- Vertex AI Search. "Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis." Accessed January 14, 2026.

- ACS Publications. "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry." Accessed January 14, 2026.

- Sigma-Aldrich. "this compound | 147540-88-3." Accessed January 14, 2026.

- Finetech Industry Limited. "this compound | cas: 147540-88-3." Accessed January 14, 2026.

- Vertex AI Search. "SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT." Published February 15, 2013.

- Ingenta Connect. "UV Spectrophotometric method for the identification and solubility determination of nevirapine." Published May 5, 2009.

- ChemicalBook. "147540-88-3(this compound) Product Description." Accessed January 14, 2026.

- HELIX Chromatography. "HPLC Methods for analysis of Pyridine." Accessed January 14, 2026.

- BLD Pharm.

- ChemicalBook. "this compound CAS#: 147540-88-3." Accessed January 14, 2026.

- Organic Syntheses. "n-fluoropyridinium triflate - Organic Syntheses Procedure." Accessed January 14, 2026.

- DTIC. "Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC)." Accessed January 14, 2026.

- XIAMEN EQUATION CHEMICAL CO.,LTD.

- Sigma-Aldrich. "this compound | 147540-88-3." Accessed January 14, 2026.

- Benchchem.

- ResearchGate. "(PDF)

- Fluoropharm.

- Vertex AI Search. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL." Accessed January 14, 2026.

- Fisher Scientific. "2-Fluoro-4-methylpyridine, 98%." Accessed January 14, 2026.

- PubChem. "2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403." Accessed January 14, 2026.

- Vertex AI Search. "Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing." Accessed January 14, 2026.

Sources

- 1. This compound | CAS: 147540-88-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. helixchrom.com [helixchrom.com]

Harnessing Intramolecular Forces: The Strategic Advantages of Zwitterionic Fluorinating Agents in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract